N-(2,1,3-benzothiadiazol-4-yl)-4-chlorobenzamide

Description

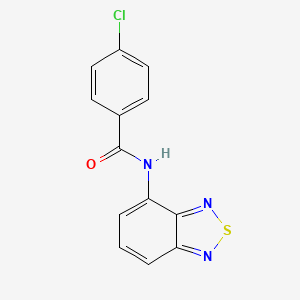

N-(2,1,3-Benzothiadiazol-4-yl)-4-chlorobenzamide is a benzamide derivative featuring a 2,1,3-benzothiadiazole (btd) heterocycle attached to the 4-chlorobenzamide group. This compound is characterized by an electron-deficient benzothiadiazole core due to the presence of two nitrogen atoms in the fused aromatic ring system, which distinguishes it from benzothiazole or benzimidazole analogs. The benzothiadiazole moiety is known to enhance photophysical properties and modulate biological activity, making this compound of interest in medicinal and materials chemistry.

Properties

IUPAC Name |

N-(2,1,3-benzothiadiazol-4-yl)-4-chlorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClN3OS/c14-9-6-4-8(5-7-9)13(18)15-10-2-1-3-11-12(10)17-19-16-11/h1-7H,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPADTKRFGVAFCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1)NC(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-4-chlorobenzamide typically involves the reaction of 4-amino-2,1,3-benzothiadiazole with 4-chlorobenzoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

N-(2,1,3-benzothiadiazol-4-yl)-4-chlorobenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzamide moiety, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-(2,1,3-benzothiadiazol-4-yl)-4-chlorobenzamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials, particularly in the field of organic electronics.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of advanced materials for optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-4-chlorobenzamide involves its interaction with specific molecular targets and pathways. The benzothiadiazole moiety is known to act as an electron acceptor, which can participate in charge transfer processes. This property is particularly useful in optoelectronic applications, where the compound can facilitate the movement of electrons within a device. Additionally, the compound’s ability to form coordination complexes with metal ions can enhance its photophysical properties .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The structural uniqueness of N-(2,1,3-benzothiadiazol-4-yl)-4-chlorobenzamide lies in its benzothiadiazole core. Comparisons with related compounds include:

Key Observations :

- Benzimidazole derivatives (e.g., ) exhibit basic NH groups, enabling stronger hydrogen bonding compared to benzothiadiazole or thiazole derivatives .

Key Observations :

- Thiazole-linked 4-chlorobenzamides (e.g., compound 5c in ) show potent anti-inflammatory activity due to their ability to inhibit COX-2 enzymes .

- Benzimidazole analogs () exhibit superior antimicrobial activity, likely due to hydrogen bonding with microbial targets .

- The target benzothiadiazole derivative’s electron-deficient core may favor interactions with redox-active biological targets, though specific data are unavailable in the evidence.

Physicochemical and Crystallographic Comparisons

Physical Properties :

- Melting Points :

- Solubility: Benzothiadiazole-phosphazane (H2L) is poorly soluble in diethyl ether but soluble in polar aprotic solvents (e.g., DMF) . Thiazole derivatives () exhibit moderate solubility in ethanol and DMSO .

Crystallographic Trends :

Biological Activity

N-(2,1,3-benzothiadiazol-4-yl)-4-chlorobenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and microbiology. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

This compound features a benzothiadiazole moiety linked to a chlorobenzamide structure. This configuration is believed to contribute to its biological properties.

The compound's mechanism of action appears to involve multiple pathways:

- Inhibition of Kinases : Similar compounds have shown activity against various kinases involved in cancer progression, suggesting that this compound may also inhibit specific kinases related to tumor growth and angiogenesis .

- Induction of Apoptosis : Studies indicate that benzothiadiazole derivatives can activate procaspase-3 to caspase-3, leading to apoptosis in cancer cells. This mechanism is crucial for the anticancer activity observed in related compounds .

Anticancer Activity

Numerous studies have evaluated the anticancer potential of this compound:

- Cell Line Studies : In vitro assays demonstrate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in U937 cells (a leukemia cell line) by activating caspase pathways .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| U937 | 5.2 | Caspase activation |

| MCF-7 | 6.6 | Caspase activation |

Antimicrobial Activity

The compound has also been tested for antimicrobial properties:

- Bacterial Inhibition : Preliminary studies suggest that this compound exhibits antibacterial activity against several strains of bacteria. The exact mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Study 1: Anticancer Efficacy

A recent study focused on the efficacy of this compound in inducing apoptosis in cancer cells. The research utilized both U937 and MCF-7 cell lines to evaluate the compound's potency. Results indicated significant apoptosis induction via caspase activation pathways.

Study 2: Antimicrobial Effects

Another investigation assessed the antimicrobial properties of this compound against common pathogenic bacteria. The findings revealed that it effectively inhibited bacterial growth at concentrations comparable to established antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.